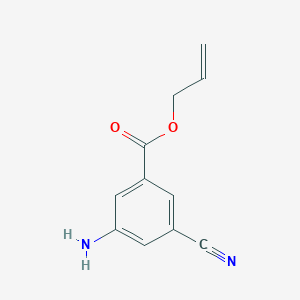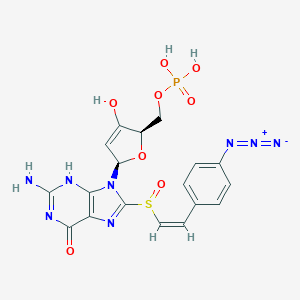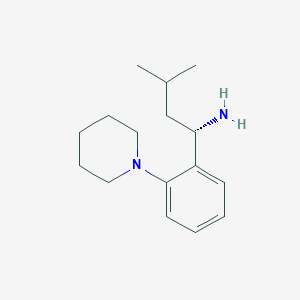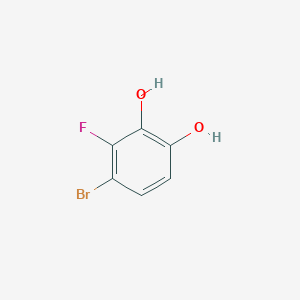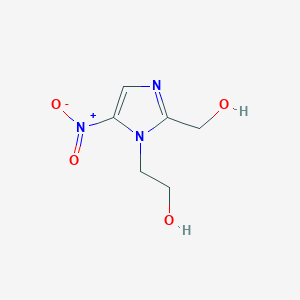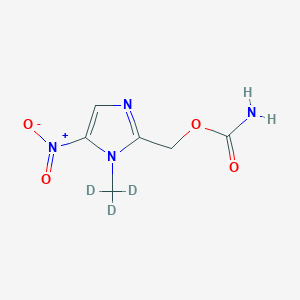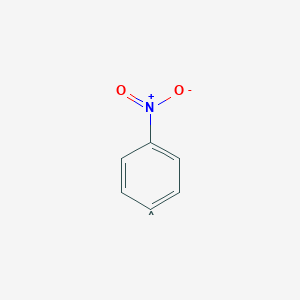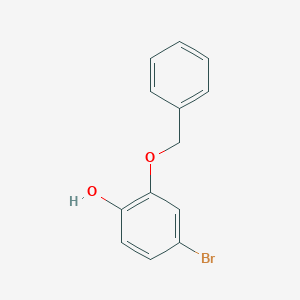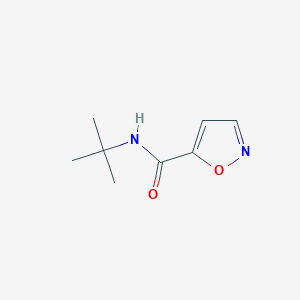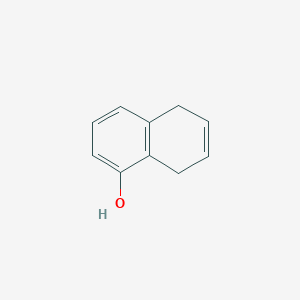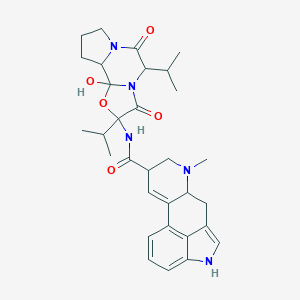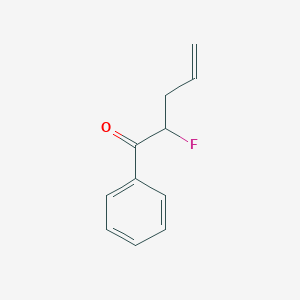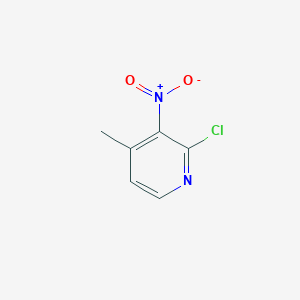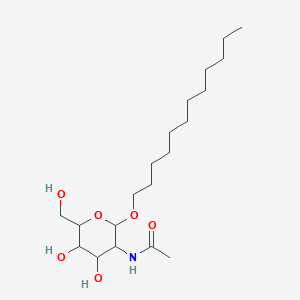
N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide: is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with multiple hydroxyl groups, a dodecyloxy chain, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using a suitable precursor such as a hexose derivative under acidic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through selective hydroxylation reactions. Common reagents for this step include osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Attachment of the Dodecyloxy Chain: The dodecyloxy chain is attached via an etherification reaction, typically using dodecanol and a strong acid catalyst like sulfuric acid (H2SO4).
Acetamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dodecyloxy chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products
Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Formation of amines
Substitution: Formation of substituted ethers
Applications De Recherche Scientifique
N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound. Its hydroxyl and acetamide groups may interact with biological molecules, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors.
Industry: Used in the development of specialty chemicals and materials. Its unique properties may be leveraged in the production of surfactants, emulsifiers, or other functional materials.
Mécanisme D'action
The mechanism by which N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide exerts its effects depends on its specific application:
Biological Mechanism: In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The hydroxyl groups can form hydrogen bonds with amino acid residues, while the dodecyloxy chain can interact with hydrophobic pockets.
Chemical Mechanism: In chemical reactions, the compound’s functional groups (hydroxyl, acetamide, and ether) can participate in various reactions, influencing the reaction pathway and product distribution.
Comparaison Avec Des Composés Similaires
N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide can be compared with other similar compounds, such as:
N-(2-Dodecyloxy-4,5-dihydroxy-tetrahydro-pyran-3-yl)-acetamide: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-propionamide: Contains a propionamide group instead of an acetamide group, which may influence its chemical and biological properties.
N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-benzamide: Contains a benzamide group, which introduces aromaticity and may alter its interaction with biological targets.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications may uncover new uses and enhance our understanding of its potential.
Propriétés
Numéro CAS |
147025-06-7 |
|---|---|
Formule moléculaire |
C20H39NO6 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-2-dodecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H39NO6/c1-3-4-5-6-7-8-9-10-11-12-13-26-20-17(21-15(2)23)19(25)18(24)16(14-22)27-20/h16-20,22,24-25H,3-14H2,1-2H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1 |
Clé InChI |
YNPQAQWLYWACJR-LASHMREHSA-N |
SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
SMILES isomérique |
CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |
SMILES canonique |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


